molecular formula C14H11P B12537480 (Anthracen-9-YL)phosphane CAS No. 141982-27-6

(Anthracen-9-YL)phosphane

Cat. No.: B12537480
CAS No.: 141982-27-6
M. Wt: 210.21 g/mol
InChI Key: ZRJXVUSGIZYXJW-UHFFFAOYSA-N
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Description

(Anthracen-9-YL)phosphane is an organophosphorus compound characterized by the presence of an anthracene moiety attached to a phosphane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Anthracen-9-YL)phosphane typically involves the reaction of anthracene with a suitable phosphane precursor under controlled conditions. One common method is the reaction of anthracene with chlorophosphane in the presence of a base, such as triethylamine, to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: (Anthracen-9-YL)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane group to phosphine.

    Substitution: The anthracene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

(Anthracen-9-YL)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Anthracen-9-YL)phosphane involves its interaction with molecular targets through its phosphane and anthracene moieties. The phosphane group can coordinate with metal centers, making it useful in catalysis. The anthracene moiety can participate in π-π interactions, influencing the compound’s electronic properties and making it suitable for use in electronic devices .

Comparison with Similar Compounds

    Anthracene: A parent compound with similar electronic properties but lacking the phosphane group.

    Phosphane Derivatives: Compounds like triphenylphosphane, which have different aromatic groups attached to the phosphane.

Uniqueness: (Anthracen-9-YL)phosphane is unique due to the combination of the anthracene moiety and the phosphane group, which imparts distinct electronic and coordination properties. This makes it particularly valuable in applications requiring both π-conjugation and coordination capabilities .

Properties

CAS No.

141982-27-6

Molecular Formula

C14H11P

Molecular Weight

210.21 g/mol

IUPAC Name

anthracen-9-ylphosphane

InChI

InChI=1S/C14H11P/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,15H2

InChI Key

ZRJXVUSGIZYXJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2P

Origin of Product

United States

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